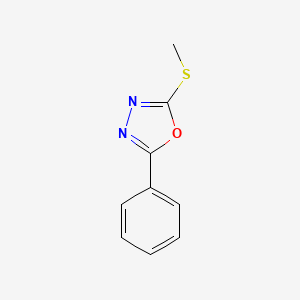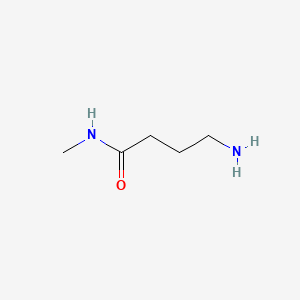
Tert-butyl 2-hydrazinylacetate
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Tert-butyl 2-hydrazinylacetate has been widely used in scientific research due to its potential applications in various fields. It has been used as a reagent in the synthesis of various organic compounds, including heterocyclic compounds, which have potential applications in the pharmaceutical industry. It has also been used as a precursor in the synthesis of metal complexes, which have potential applications in catalysis and material science. Moreover, this compound has been used as a reducing agent in the synthesis of nanoparticles, which have potential applications in various fields, including medicine, electronics, and energy.
Mecanismo De Acción
Target of Action
This compound is a derivative of hydrazine and tert-butyl esters, which have been studied for their interactions with various biological targets . .
Mode of Action
For instance, tert-butyl esters are known to decompose through a process involving the detachment of isobutylene . This could potentially lead to changes in the target molecules, although the exact nature of these changes would depend on the specific targets involved.
Biochemical Pathways
The tert-butyl group, a component of this compound, has been noted for its unique reactivity pattern and its implications in biosynthetic and biodegradation pathways
Result of Action
Compounds containing piperazine rings, which are structurally similar to tert-butyl 2-hydrazinylacetate, have been associated with a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and antiparasitic effects
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the stability and activity of similar compounds
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using tert-butyl 2-hydrazinylacetate in lab experiments include its high yield and purity, its ability to act as a reducing agent and ligand, and its potential applications in various fields. The limitations of using this compound in lab experiments include its limited solubility in some solvents, its potential instability under certain conditions, and the need for careful handling due to its potential toxicity.
Direcciones Futuras
There are several future directions for the research of tert-butyl 2-hydrazinylacetate. One potential direction is to explore its potential applications in cancer therapy, where it can act as a reducing agent to induce cancer cell death. Another potential direction is to explore its potential applications in catalysis and material science, where it can be used as a precursor in the synthesis of metal complexes. Moreover, the synthesis of new derivatives of this compound can be explored to improve its properties and potential applications.
Conclusion:
This compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The research on this compound has the potential to contribute to the development of new materials, drugs, and technologies, which can have significant impacts on various aspects of our lives.
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
The tert-butyl group in Tert-butyl 2-hydrazinylacetate is known for its unique reactivity pattern . This group has been used in various chemical transformations and has implications in biosynthetic and biodegradation pathways
Cellular Effects
The cellular effects of this compound are not well-documented. Related compounds with a tert-butyl group have been studied. For instance, tert-butyl hydroperoxide (TBHP) has been shown to induce oxidative stress in human normal colon cells and in the extravillous trophoblast cell line HTR-8/SVneo . It would be interesting to investigate if this compound has similar effects on cells.
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. The tert-butyl group is known for its unique reactivity pattern, which is highlighted by its characteristic applications in chemical transformations
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. Related compounds with a tert-butyl group have been studied. For instance, tert-butyl (2-ethylhexyl) monoperoxy carbonate (TBEC), which is commonly used as a polymerization initiator, has been studied for its specific thermal reactions and decomposition characteristics .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not well-documented. Related compounds with a tert-butyl group have been studied. For instance, tert-butylhydroquinone (TBHQ) has been shown to increase the survival of animals subjected to CCl4 intoxication or BDL, presumably by reducing hepatocellular damage .
Metabolic Pathways
The metabolic pathways that this compound is involved in are not well-documented. Related compounds with a tert-butyl group have been studied. For instance, butylated hydroxytoluene (BHT) and its analogs, butylated hydroxyanisole (BHA) and tert-butyl-hydroquinone (TBHQ), are known to undergo various metabolic transformations .
Subcellular Localization
The subcellular localization of this compound is not well-documented. The prediction of protein subcellular localization is of great relevance for proteomics research
Propiedades
IUPAC Name |
tert-butyl 2-hydrazinylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2/c1-6(2,3)10-5(9)4-8-7/h8H,4,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVFAXOIULDHFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CNN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23354-12-3 | |
| Record name | tert-butyl 2-hydrazinylacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


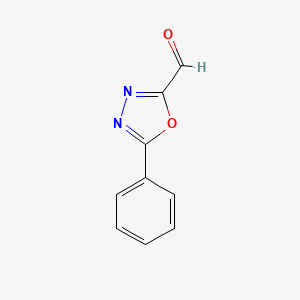
![Tert-butyl 9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B3188670.png)
![2-[(4-Methoxyphenyl)methylsulfanyl]ethanamine](/img/structure/B3188672.png)
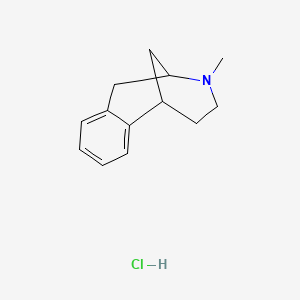
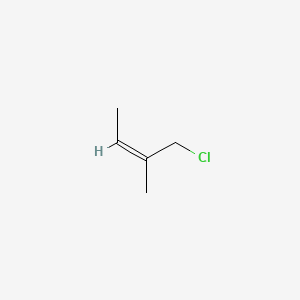
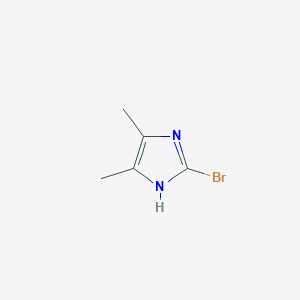
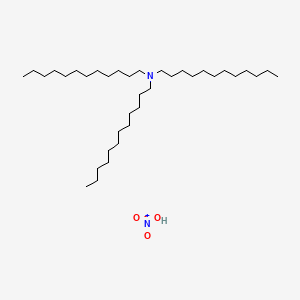
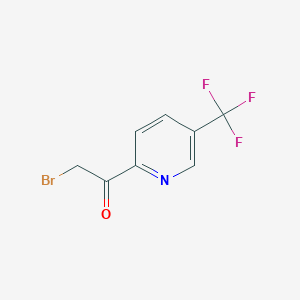

![1H-Benz[e]indene](/img/structure/B3188719.png)

![1-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B3188738.png)
